Alpha-Estradiol-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

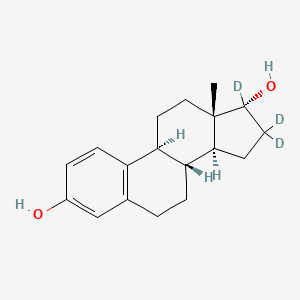

Alpha-Estradiol-d3, also known as Alfatradiol-d3 or Epiestradiol-d3, is a deuterium-labeled form of Alpha-Estradiol. Alpha-Estradiol is a stereoisomer of the hormone 17β-estradiol, which is a naturally occurring estrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estrogens, as well as their biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Estradiol-d3 involves the incorporation of deuterium atoms into the Alpha-Estradiol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the catalytic hydrogenation of Alpha-Estradiol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor the incorporation of deuterium and to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Estradiol-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or quinone derivatives.

Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

Substitution: This involves the replacement of functional groups in the this compound molecule with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study the metabolic pathways and biological effects of estrogens.

Scientific Research Applications

Alpha-Estradiol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in studies of estrogen metabolism and pharmacokinetics.

Biology: Helps in understanding the role of estrogens in cellular processes and signaling pathways.

Medicine: Used in research on hormone replacement therapy and the treatment of estrogen-related disorders.

Industry: Employed in the development of new pharmaceuticals and in the study of endocrine-disrupting chemicals.

Mechanism of Action

Alpha-Estradiol-d3 exerts its effects by binding to estrogen receptors, including estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This leads to various biological effects, including regulation of gene expression, cell proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

17β-Estradiol: The most potent naturally occurring estrogen, with high affinity for estrogen receptors.

17α-Estradiol: A stereoisomer of 17β-estradiol with lower estrogenic activity.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness of Alpha-Estradiol-d3

This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of estrogens. The presence of deuterium also affects the compound’s stability and reactivity, providing insights into the biological effects of estrogens.

Biological Activity

Alpha-Estradiol-d3, also known as Alfatradiol-d3, is a stable isotope of the naturally occurring estrogen estradiol. It is recognized for its weak estrogenic activity and its role as a 5α-reductase inhibitor. This compound has garnered attention in various research contexts, particularly in studies related to its biological activity, mechanisms of action, and potential therapeutic applications.

This compound primarily exerts its effects through interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Research indicates that it can activate estrogen-responsive elements (EREs) and induce transcriptional responses similar to those of 17β-estradiol (E2), albeit with weaker potency. In studies involving uterine models, D3 demonstrated the ability to stimulate ERα-dependent gene expression and promote cell proliferation in uterine epithelial cells. However, it did not significantly increase uterine weight or exhibit additive effects when combined with E2 .

Comparative Studies

A comparative analysis of this compound with 17β-estradiol highlights several key findings:

| Parameter | This compound | 17β-Estradiol |

|---|---|---|

| Estrogenic Activity | Weak | Strong |

| ERα Binding Affinity | Moderate | High |

| Induction of Cell Proliferation | Yes | Yes |

| Effect on Uterine Weight | No significant increase | Significant increase |

| Interaction with E2 | No additive effects | N/A |

These findings suggest that while this compound can activate ERα and induce certain biological responses, its overall efficacy is considerably lower than that of 17β-estradiol.

Case Studies

- Uterine Response in Rodents : In a study involving ovariectomized mice, treatment with this compound resulted in significant upregulation of early-phase estrogen-regulated genes such as Fos and Inhbb within two hours of administration. However, this effect was not sustained at later time points, indicating a transient response .

- Cell Line Studies : Research utilizing human uterine cell lines (Ishikawa) demonstrated that this compound could promote ERα-mediated transcriptional activity similar to E2 but at a lower intensity. This suggests potential applications in conditions where modulation of estrogen signaling is desired without the full effects of stronger estrogens .

Clinical Implications

This compound's weak estrogenic properties make it a candidate for therapeutic applications in conditions like androgenic alopecia, where it is used topically to inhibit hair loss by modulating local hormonal environments. Its role as a 5α-reductase inhibitor further supports its utility in treating androgen-related disorders .

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |

InChI Key |

VOXZDWNPVJITMN-JCNODAHJSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.